4-Chloro-3-(hydroxymethyl)benzonitrile
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Overview
Description
4-Chloro-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H6ClNO and a molecular weight of 167.59 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chloro group at the fourth position and a hydroxymethyl group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-(hydroxymethyl)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-formylbenzonitrile with sodium borohydride in ethanol at room temperature. This reaction yields this compound as an off-white solid .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-3-(carboxymethyl)benzonitrile.
Reduction: 4-Chloro-3-(aminomethyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxymethyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(hydroxymethyl)benzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxymethyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
4-Chloro-3-(hydroxymethyl)benzonitrile can be compared with other similar compounds, such as:
4-Chloro-3-(isopropylamino)benzonitrile: Differing by the presence of an isopropylamino group instead of a hydroxymethyl group.
4-Chloro-3-(trifluoromethoxy)benzonitrile: Differing by the presence of a trifluoromethoxy group instead of a hydroxymethyl group.
4-Chloro-3-iodobenzonitrile: Differing by the presence of an iodine atom instead of a hydroxymethyl group.
These comparisons highlight the unique properties and reactivity of this compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-3-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNIOULVUWBGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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